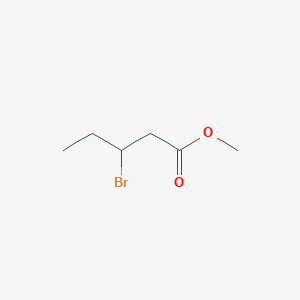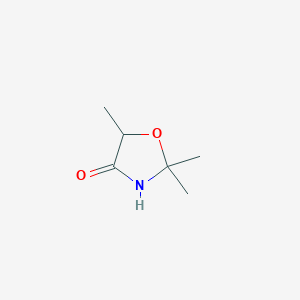
4-methyl-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. The unique structure of this compound makes it an interesting subject for scientific research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with acetophenone derivatives under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the benzodiazepine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-methyl-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of benzodiazepines.
Biology: Research on its interactions with biological targets, such as receptors and enzymes, helps in understanding its potential therapeutic effects.
Medicine: The compound is investigated for its potential use in treating neurological disorders, anxiety, and insomnia.
Industry: It may be used in the development of new pharmaceuticals and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4-methyl-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another well-known benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: A benzodiazepine used for its anxiolytic and sedative effects.
Clonazepam: Known for its anticonvulsant and anxiolytic properties.
Uniqueness
4-methyl-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
| 79462-09-2 | |
Molecular Formula |
C16H16N2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
4-methyl-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine |
InChI |
InChI=1S/C16H16N2/c1-12-11-16(13-7-3-2-4-8-13)18-15-10-6-5-9-14(15)17-12/h2-10,16,18H,11H2,1H3 |
InChI Key |
SIFSQAFPUJTRAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2NC(C1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-(Hydrazinecarbonyl)phenyl]-4-nitrobenzamide](/img/structure/B14449673.png)

![N'-[4-(2-Cyclohexylethoxy)phenyl]-N-methoxy-N-methylurea](/img/structure/B14449691.png)

![6-Phenyl-8,9-dihydro-7H-cyclopenta[h]quinolin-5-amine](/img/structure/B14449741.png)
